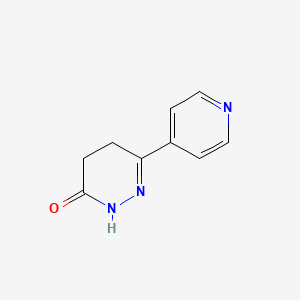
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone
Cat. No. B8595608
Key on ui cas rn:
70670-55-2
M. Wt: 175.19 g/mol
InChI Key: FBOQGQULUAPQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04486431
Procedure details


Following the procedure described in Example 1 but using in place of methyl 4-cyano-2-methyl-4-(4-morpholinyl)-4-(4-pyridinyl)butanoate a molar equivalent quantity of ethyl 4-cyano-4-(4-morpholinyl)-4-(4-piperidinyl)butanoate [McEvoy et al., J. Org. Chem. 44, 4597 (4600)(1979)], it is contemplated that there can be obtained 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone.
Name
methyl 4-cyano-2-methyl-4-(4-morpholinyl)-4-(4-pyridinyl)butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
ethyl 4-cyano-4-(4-morpholinyl)-4-(4-piperidinyl)butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([C:3]([N:17]1CCOCC1)([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[CH2:4][CH:5](C)[C:6](OC)=[O:7])#N.C(C(N1CCOCC1)(C1CCNCC1)CCC(OCC)=O)#[N:24]>>[N:14]1[CH:15]=[CH:16][C:11]([C:3]2[CH2:4][CH2:5][C:6](=[O:7])[NH:24][N:17]=2)=[CH:12][CH:13]=1
|
Inputs


Step One
|
Name
|
methyl 4-cyano-2-methyl-4-(4-morpholinyl)-4-(4-pyridinyl)butanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(CC(C(=O)OC)C)(C1=CC=NC=C1)N1CCOCC1
|
Step Two
|
Name
|
ethyl 4-cyano-4-(4-morpholinyl)-4-(4-piperidinyl)butanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(CCC(=O)OCC)(C1CCNCC1)N1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C=1CCC(NN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
